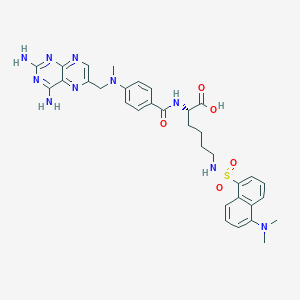![molecular formula C14H20Cl2O B14427672 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene CAS No. 84376-14-7](/img/structure/B14427672.png)
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and an octan-2-yloxy group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene typically involves the reaction of 2,4-dichlorophenol with 2-octanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The octan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the ether group into an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols, amines, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated benzene derivatives or alcohols.
Applications De Recherche Scientifique
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: Lacks the octan-2-yloxy group but shares the dichlorobenzene core.
2-Octanol: Contains the octan-2-yloxy group but lacks the aromatic benzene ring.
2,4-Dichloroanisole: Similar structure but with a methoxy group instead of the octan-2-yloxy group.
Uniqueness
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene is unique due to the combination of the dichlorobenzene core and the octan-2-yloxy group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
84376-14-7 |
|---|---|
Formule moléculaire |
C14H20Cl2O |
Poids moléculaire |
275.2 g/mol |
Nom IUPAC |
2,4-dichloro-1-octan-2-yloxybenzene |
InChI |
InChI=1S/C14H20Cl2O/c1-3-4-5-6-7-11(2)17-14-9-8-12(15)10-13(14)16/h8-11H,3-7H2,1-2H3 |
Clé InChI |
URXNXAKCZWZKDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


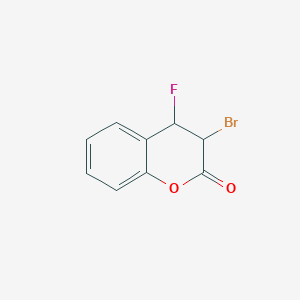
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
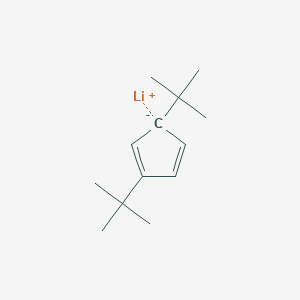
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
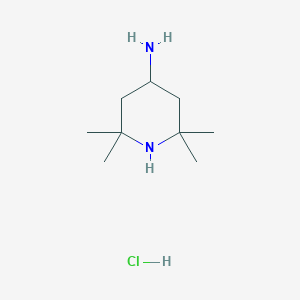
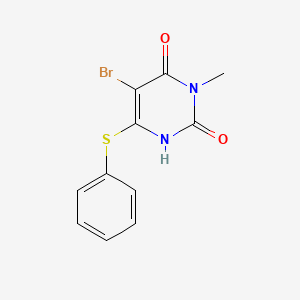

![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
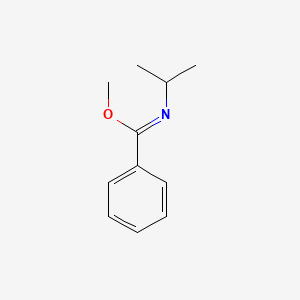
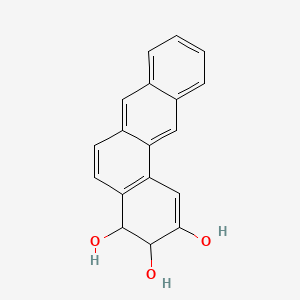
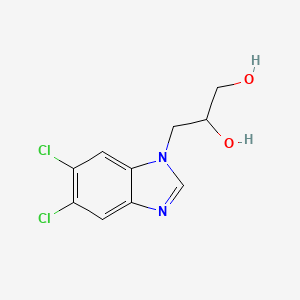
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
